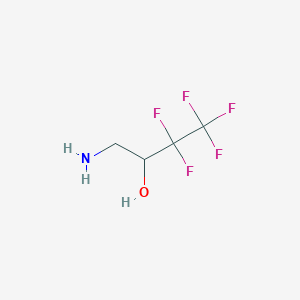
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO3S. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its stability and solubility in various organic solvents, making it a valuable reagent in chemical synthesis and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide typically involves the sulfonation of 2-methoxy-6-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled temperature conditions. The resulting sulfonic acid derivative is then converted to the sulfonamide by reaction with ammonia or an amine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles are used under conditions such as elevated temperatures or the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and in coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonamide
- 2-Methoxybenzenesulfonamide
- 6-(Trifluoromethyl)benzenesulfonamide
Uniqueness
2-Methoxy-6-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. This makes it a versatile reagent in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H8F3NO3S |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
2-methoxy-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-6-4-2-3-5(8(9,10)11)7(6)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |
Clave InChI |
MOEOOIJBKOJWMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride](/img/structure/B13512278.png)













